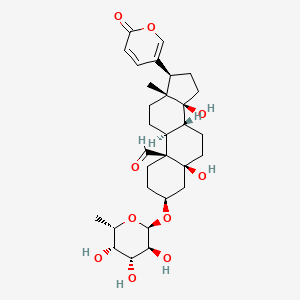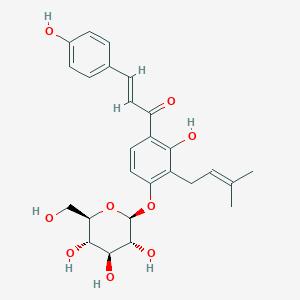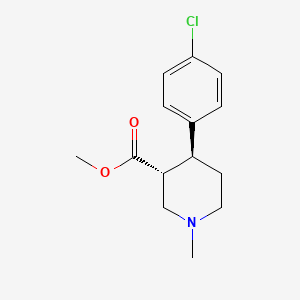
Dihydrochlorure de 1-(3-chlorophényl)pipérazine
Vue d'ensemble
Description
1-(3-Chlorophenyl)piperazine dihydrochloride (1-CPP-DHC) is an organic compound belonging to the piperazine family. It is a white solid, insoluble in water, with a molecular weight of 225.09 g/mol. It is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, and as a tool for studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Pharmacologie
Le m-CPP est connu pour ses propriétés d'agoniste des récepteurs de la sérotonine, en particulier au niveau du récepteur 5-HT2C . Il a été utilisé dans la recherche pharmacologique pour étudier les effets de la modulation de la sérotonine et pour comprendre les mécanismes d'action de divers antidépresseurs, car le m-CPP est un métabolite de médicaments comme la trazodone et la néfazodone .
Biochimie
En biochimie, le m-CPP est utilisé pour étudier la liaison des récepteurs des neurotransmetteurs et les voies de transduction du signal . Son interaction avec les récepteurs de la sérotonine peut influencer divers processus biochimiques, ce qui est crucial pour comprendre les voies métaboliques dans les troubles neurologiques.
Neurosciences
Le rôle du m-CPP en neurosciences est important en raison de son impact sur les récepteurs de la sérotonine dans le cerveau. Il a été utilisé pour étudier les réponses comportementales et la dynamique des neurotransmetteurs, ainsi que pour explorer les traitements de conditions telles que la dépression et l'anxiété .
Biologie moléculaire
Les chercheurs utilisent le m-CPP en biologie moléculaire pour étudier l'expression des gènes liée aux récepteurs de la sérotonine et pour explorer les facteurs génétiques qui peuvent influencer les réponses aux médicaments liés à la sérotonine .
Recherche clinique
En recherche clinique, le m-CPP sert d'outil pour les évaluations psychiatriques, permettant de comprendre les effets de la sérotonine sur l'humeur et le comportement. Il est également utilisé dans les essais cliniques pour évaluer l'efficacité de nouveaux composés thérapeutiques ciblant les récepteurs de la sérotonine .
Toxicologie
Le m-CPP est précieux dans les études toxicologiques pour comprendre les profils de toxicité de nouveaux composés et pour évaluer la sécurité des substances qui interagissent avec les récepteurs de la sérotonine. Il contribue à évaluer les risques potentiels liés à l'abus de drogues .
Chimie analytique
En chimie analytique, le m-CPP est utilisé comme étalon de référence dans des méthodes telles que la GC-MS et la LC-ESI-MS pour la détection et la quantification des pipérazines de synthèse dans divers échantillons . Ceci est crucial pour l'analyse médico-légale et les tests de dépistage de drogues.
Sciences de l'environnement
Bien qu'il ne soit pas directement lié aux sciences de l'environnement, les techniques analytiques utilisées pour détecter le m-CPP peuvent être adaptées à la surveillance environnementale. Ces méthodes peuvent être utilisées pour suivre les polluants pharmaceutiques et leurs métabolites dans les sources d'eau .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine dihydrochloride, also known as m-CPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .
Mode of Action
m-CPP acts as a serotonin receptor agonist . This means it binds to the 5-HT2C serotonin receptor, mimicking the action of serotonin and stimulating the receptor . This interaction leads to a series of intracellular events, including the release of calcium from intracellular stores, activation of protein kinase C, and modulation of potassium and calcium channels .
Biochemical Pathways
The activation of the 5-HT2C serotonin receptor by m-CPP affects several biochemical pathways. It leads to the inhibition of cyclic adenosine monophosphate (cAMP) production, modulation of the phosphoinositide pathway, and regulation of cellular excitability through the modulation of potassium and calcium channels . These changes can have downstream effects on mood regulation, appetite, and other physiological processes .
Result of Action
The activation of the 5-HT2C serotonin receptor by m-CPP can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP may have potential applications in the management of conditions related to appetite and weight control .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Orientations Futures
While specific future directions for 1-(3-Chlorophenyl)piperazine dihydrochloride were not found in the search results, it’s worth noting that piperazine compounds continue to be of interest in various fields of research, including the development of new drugs and the study of neurotransmitter systems .
Analyse Biochimique
Biochemical Properties
1-(3-Chlorophenyl)piperazine dihydrochloride interacts with various biomolecules, particularly serotonin receptors. It acts as an agonist at the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite . This interaction leads to the modulation of serotonin levels in the brain, influencing neurotransmission and contributing to its pharmacological effects.
Cellular Effects
1-(3-Chlorophenyl)piperazine dihydrochloride affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to induce hypophagia (reduced food intake) in rats by activating serotonin receptors . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in serotonin synthesis and degradation.
Molecular Mechanism
At the molecular level, 1-(3-Chlorophenyl)piperazine dihydrochloride exerts its effects by binding to serotonin receptors, particularly the 5-HT2C receptor . This binding leads to the activation of downstream signaling pathways, resulting in changes in gene expression and neurotransmitter release. The compound also inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)piperazine dihydrochloride have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization . Long-term studies have shown that chronic administration can lead to adaptive changes in receptor expression and function, impacting its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)piperazine dihydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to produce anxiolytic and antidepressant effects, while higher doses can lead to adverse effects such as anxiety, nausea, and hallucinations . Toxicity studies have indicated that extremely high doses can cause severe central nervous system depression and other toxic effects .
Metabolic Pathways
1-(3-Chlorophenyl)piperazine dihydrochloride is metabolized primarily in the liver, where it undergoes oxidative deamination and other metabolic processes . The major metabolites include compounds that retain pharmacological activity, contributing to the overall effects of the parent compound. Enzymes such as monoamine oxidase (MAO) play a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, 1-(3-Chlorophenyl)piperazine dihydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)piperazine dihydrochloride is primarily within the cytoplasm, where it interacts with serotonin receptors on the cell membrane . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZCTRWSGNWWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873209 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-49-7 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY02G3EAXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of serotonin receptors does 1-(3-Chlorophenyl)piperazine dihydrochloride interact with?
A: 1-(3-Chlorophenyl)piperazine dihydrochloride (mCPP) is known to interact with various serotonin (5-HT) receptor subtypes. Research indicates it acts as an agonist at 5-HT2C receptors [, , ]. While it also demonstrates some affinity for 5-HT1 receptors, particularly 5-HT1B [], its actions are primarily attributed to 5-HT2C receptor activation.
Q2: How does activation of 5-HT2C receptors by 1-(3-Chlorophenyl)piperazine dihydrochloride affect neuronal activity?
A: Studies utilizing electrophysiological recordings in rats demonstrate that mCPP, through its agonistic activity at 5-HT2C receptors, inhibits the firing activity of neurons in the medial septum/vertical limb of the diagonal band (MS/DBv) []. This inhibition leads to the abolishment of theta oscillation in both MS/DBv and hippocampal neurons, ultimately causing desynchronization of hippocampal EEG activity and a shift towards lower frequencies in its power spectrum [].
Q3: Can the effects of 1-(3-Chlorophenyl)piperazine dihydrochloride on neuronal activity be reversed?
A: Yes, the effects of mCPP on neuronal activity, particularly the inhibition of theta oscillation, can be reversed by selective 5-HT2C receptor antagonists []. Studies show that administration of SB-242084, a selective 5-HT2C receptor antagonist, effectively counteracts the effects of mCPP on MS/DBv and hippocampal neurons, restoring theta oscillation [].
Q4: Does 1-(3-Chlorophenyl)piperazine dihydrochloride influence hormone release?
A: Research suggests that mCPP plays a role in the release of prolactin in female infantile rats []. Administration of mCPP was found to increase prolactin levels without affecting luteinizing hormone (LH) or follicle-stimulating hormone (FSH) secretion []. This effect is attributed to its agonistic activity at 5-HT2C receptors.
Q5: How does 1-(3-Chlorophenyl)piperazine dihydrochloride compare to other serotonin agonists in its effects on hormone release?
A: Studies in female infantile rats reveal distinct roles for different serotonin receptor subtypes in hormone release []. While mCPP, a 5-HT2C agonist, primarily increases prolactin levels, 5-HT3 agonists like methyl-quipazine and phenylbiguanide elevate LH and FSH levels without affecting prolactin secretion []. This highlights the specific involvement of different serotonin receptor subtypes in mediating distinct hormonal responses.
Q6: Does 1-(3-Chlorophenyl)piperazine dihydrochloride impact intracellular calcium mobilization?
A: Research in Chinese hamster ovary (CHO) cells transfected with human 5-HT2C receptors indicates that mCPP stimulates intracellular calcium mobilization []. This effect is dose-dependent and can be blocked by 5-HT2C receptor antagonists, suggesting a specific interaction with this receptor subtype [].
Q7: What is the significance of rapid desensitization observed with 1-(3-Chlorophenyl)piperazine dihydrochloride in intracellular calcium mobilization?
A: The rapid desensitization of 5-HT2C receptor-mediated intracellular calcium mobilization following mCPP exposure in CHO cells suggests potential regulatory mechanisms involving protein kinase C and calcium/calmodulin turnover []. This finding provides insights into the complex intracellular signaling pathways associated with 5-HT2C receptor activation and its potential implications for cellular responses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)



![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)



![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)



